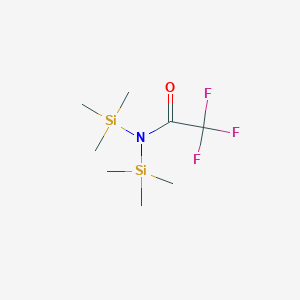

Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)-

説明

BenchChem offers high-quality Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2,2-trifluoro-N,N-bis(trimethylsilyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18F3NOSi2/c1-14(2,3)12(15(4,5)6)7(13)8(9,10)11/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYHXKLKJRGJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(C(=O)C(F)(F)F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18F3NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066682 | |

| Record name | Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MP Biomedicals MSDS] | |

| Record name | N,N-Bis(trimethylsilyl)-2,2,2-trifluoroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21149-38-2 | |

| Record name | N,N-Bis(trimethylsilyl)trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21149-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(trimethylsilyl)-2,2,2-trifluoroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl N-trimethylsilyltrifluoroacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS(TRIMETHYLSILYL)TRIFLUOROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T8NA426KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for Advanced Analytical Applications

Introduction: The Quintessential Silylating Agent for Chromatographic Analysis

In the landscape of analytical chemistry, particularly in sample preparation for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), derivatization is a cornerstone technique for enhancing the volatility, thermal stability, and chromatographic behavior of polar analytes. Among the arsenal of derivatizing agents, N,O-Bis(trimethylsilyl)trifluoroacetamide, commonly known as BSTFA, stands out as a powerful and versatile reagent.[1][2] This guide provides an in-depth exploration of BSTFA, from its fundamental chemical properties to advanced, field-proven application protocols, designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies.

The primary function of BSTFA is to replace active hydrogen atoms on polar functional groups—such as hydroxyls, carboxyls, amines, and thiols—with a trimethylsilyl (TMS) group.[1][3] This process, known as silylation, effectively masks the polar nature of the analyte, leading to a significant increase in volatility and a decrease in unwanted column interactions, thereby improving peak shape and resolution.[4][5] What sets BSTFA apart is the advantageous properties of its reaction byproducts, which are highly volatile and typically elute with the solvent front, minimizing chromatographic interference with early-eluting analytes of interest.[1]

Core Chemical and Physical Characteristics

Understanding the fundamental properties of BSTFA is critical for its effective and safe use in the laboratory. BSTFA is a colorless to pale yellow liquid that is highly sensitive to moisture and should be handled under anhydrous conditions to prevent degradation of its derivatizing power.[6][7]

| Property | Value | Source(s) |

| Chemical Name | N,O-Bis(trimethylsilyl)trifluoroacetamide | [7] |

| Synonyms | BSTFA, Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- | [7] |

| CAS Number | 25561-30-2 | [7] |

| Molecular Formula | C₈H₁₈F₃NOSi₂ | [7][8] |

| Molecular Weight | 257.40 g/mol | [7][8] |

| Boiling Point | 45-50 °C at 14 mmHg | [7] |

| Density | 0.97 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.384 | [7] |

The Silylation Reaction: Mechanism and Catalysis

The efficacy of BSTFA lies in its ability to act as a potent trimethylsilyl donor. The silylation reaction proceeds via a nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of the BSTFA molecule.

Uncatalyzed Silylation

The general reaction mechanism involves the analyte (ROH) reacting with BSTFA to form the trimethylsilyl derivative (RO-TMS) and two byproducts: N-(trimethylsilyl)-2,2,2-trifluoroacetamide and 2,2,2-trifluoroacetamide.

A key advantage of BSTFA is the high volatility of its byproducts, which minimizes interference in the chromatogram.[1]

The Role of Catalysts: Enhancing Reactivity with TMCS

For sterically hindered or less reactive functional groups, such as tertiary alcohols, secondary amines, and amides, BSTFA alone may not achieve complete derivatization.[5][6] In these instances, the addition of a catalyst is crucial. Trimethylchlorosilane (TMCS) is the most common catalyst used in conjunction with BSTFA, typically in a 99:1 (BSTFA:TMCS) ratio.[5]

The precise mechanism of TMCS catalysis is not fully elucidated; however, it is proposed that TMCS acts as a more potent silylating agent for the intermediate, driving the reaction to completion and increasing the overall silyl donor strength of the reagent mixture.[6] It may also participate through the formation of a reactive intermediate.[6]

Field-Proven Application Protocols

The following protocols are provided as robust starting points for method development. As a self-validating system, it is imperative to analyze aliquots at selected time intervals to confirm the completion of the derivatization reaction for your specific analyte and matrix.[6]

Protocol 1: Derivatization of Steroids for GC-MS Analysis

Steroids, with their multiple hydroxyl and ketone functionalities, often require derivatization for successful GC-MS analysis. This protocol is a validated starting point for the silylation of steroids.[4][11]

Methodology:

-

Sample Preparation: Evaporate an aliquot of the sample extract containing 1-10 mg of the steroid to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as moisture will deactivate the BSTFA reagent.[1]

-

Reagent Addition: Add 100 µL of a 99:1 mixture of BSTFA:TMCS and 100 µL of a suitable aprotic solvent such as pyridine or acetonitrile. Pyridine can act as a basic catalyst and an HCl scavenger, which is particularly useful for hindered hydroxyl groups.[6][11]

-

Reaction: Tightly cap the reaction vial and heat at 60-70 °C for 30 minutes. For more sterically hindered steroids, the reaction time may need to be extended.[6]

-

Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Self-Validation: To ensure complete derivatization, inject aliquots at 15, 30, and 45 minutes to monitor the formation of the fully silylated derivative and the disappearance of partially silylated intermediates.

Protocol 2: Derivatization of Amino Acids for Metabolic Profiling

Amino acid analysis by GC-MS is a powerful tool in metabolomics. Due to their zwitterionic nature, derivatization is mandatory.

Methodology:

-

Sample Preparation: Lyophilize or evaporate the aqueous sample containing the amino acids to complete dryness.

-

Reagent Addition: Add 100 µL of acetonitrile followed by 100 µL of BSTFA with 1% TMCS.

-

Reaction: Securely cap the vial and heat at 100-125 °C for 15-30 minutes. Some amino acids may require more stringent conditions.[4]

-

Analysis: Cool the vial to room temperature before GC-MS analysis.

Causality: The higher temperature is necessary to ensure the complete derivatization of both the carboxylic acid and the amino groups of the amino acids.

Protocol 3: Analysis of Cannabinoids in Complex Matrices

The analysis of cannabinoids is of significant interest in the pharmaceutical and forensic fields. BSTFA is effective for the derivatization of cannabinoids, including the acidic forms after extraction.[8]

Methodology:

-

Sample Preparation: The extracted and purified cannabinoid fraction should be evaporated to dryness under nitrogen.

-

Reagent Addition: Reconstitute the dried extract in 200 µL of BSTFA (with 1% TMCS) and 100 µL of ethyl acetate.

-

Reaction: Cap the vial and heat at 60 °C for 30 minutes.[8]

-

Analysis: Following a cooling period, the sample can be directly injected for GC-MS analysis.

Experimental Workflow and Logical Relationships

The successful application of BSTFA derivatization hinges on a logical workflow that ensures sample integrity and complete reaction.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. BSTFA is a flammable, moisture-sensitive liquid that can cause irritation to the eyes, skin, and respiratory system.[6][12][13]

-

Handling: Always handle BSTFA in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., polyvinyl chloride), and a lab coat.[12][14]

-

Storage: Store BSTFA in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area away from ignition sources. Recommended storage is typically between 2-8 °C.[6][7]

-

Disposal: Dispose of BSTFA and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: A Powerful Tool in the Analytical Chemist's Toolkit

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an indispensable reagent for the GC-MS analysis of a wide array of polar compounds relevant to drug discovery, development, and quality control. Its high reactivity, coupled with the volatility of its byproducts, provides clean and efficient derivatization. The strategic use of catalysts like TMCS further extends its applicability to challenging analytes. By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can confidently develop and validate robust analytical methods, ensuring the highest level of scientific integrity and data quality.

References

-

BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]

- silyl

-

Derivatization reagents for GC. Chromatography - adis international. [Link]

- Bulletin 909A Guide to Derivatiz

-

Safety Data Sheet: N,O-Bis(trimethylsilyl)-trifluoroacetamide. Carl ROTH. [Link]

-

A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology. [Link]

-

trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. PubMed. [Link]

-

N,O-bis(trimethylsilyl)acetamide - SpectraBase. Wiley. [Link]

-

An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]

-

Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. MDPI. [Link]

-

N,N-Bis(trimethylsilyl)trifluoroacetamide | C8H18F3NOSi2 | CID 65279. PubChem. [Link]

-

Why can't I get linearity with silylation of hydroxy acids with BSTFA?. ResearchGate. [Link]

-

Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. NIH. [Link]

-

In-situ derivatization thermal desorption GC-TOFMS for direct analysis of particle-bound non-polar and. ACP. [Link]

-

BSTFA. Wikipedia. [Link]

-

Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Glen Jackson. [Link]

-

techniques for silylation. ResearchGate. [Link]

-

N,O-bis(trimethylsilyl)acetamide. SpectraBase. [Link]

-

NO BIS TRIMETHYLSILYL TRIFLUORO ACETAMIDE BSTFA. Ennore India Chemicals. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. Silylation Reagents - Regis Technologies [registech.com]

- 5. adis-international.ro [adis-international.ro]

- 6. researchgate.net [researchgate.net]

- 7. 25561-30-2 CAS MSDS (Bis(trimethylsilyl)trifluoroacetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. trimethylsilyl (1E)-2,2,2-trifluoro-N-trimethylsilylethanimidate | C8H18F3NOSi2 | CID 5366669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trifluoroacetamide 97 354-38-1 [sigmaaldrich.com]

- 10. 2,2,2-Trifluoroacetamide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

- 13. N-Methyl-2,2,2-trifluoroacetamide | 815-06-5 [chemicalbook.com]

- 14. carlroth.com [carlroth.com]

An In-depth Technical Guide to N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Principles and Practices in Chemical Derivatization

This guide provides an in-depth exploration of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a cornerstone reagent in modern analytical chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a comprehensive understanding of BSTFA's chemical principles, practical applications, and the rationale behind its effective use.

Introduction: The Quintessential Silylating Agent

In the realm of gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), the analysis of non-volatile or thermally labile compounds presents a significant challenge. Derivatization, the process of chemically modifying an analyte to enhance its analytical properties, is a critical step in overcoming this hurdle. Among the arsenal of derivatizing agents, BSTFA has emerged as a preferred choice for its versatility and efficiency in converting polar functional groups into their more volatile and thermally stable trimethylsilyl (TMS) derivatives.[1][2]

This guide will dissect the chemical nature of BSTFA, elucidate the mechanism of silylation, provide detailed protocols for its application, and offer expert insights to empower you to optimize your analytical workflows.

Core Chemical and Physical Characteristics

A thorough understanding of a reagent's fundamental properties is paramount to its successful application. BSTFA is a colorless to very light yellow liquid that is highly sensitive to moisture.[1][3] Its key properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Chemical Name | N,O-Bis(trimethylsilyl)trifluoroacetamide | [1][4] |

| Acronym | BSTFA | [1][4] |

| CAS Number | 25561-30-2 | [1][3] |

| Molecular Formula | C₈H₁₈F₃NOSi₂ | [1][3][4] |

| Molecular Weight | 257.40 g/mol | [1][4] |

| Appearance | Clear, colorless to very light yellow liquid | [1][3] |

| Density | 0.969 g/mL at 25 °C | [1][4] |

| Boiling Point | 45-55 °C at 14 mmHg | [1][3][4] |

| Refractive Index | 1.384 at 20 °C | [1][4] |

| Flash Point | 23 °C (75 °F) | [1] |

The volatility of BSTFA and its byproducts is a significant advantage, as it minimizes chromatographic interference, a common issue with other silylating reagents.[1]

The Mechanism of Silylation: A Tale of Active Hydrogens

Silylation is the process of replacing an active hydrogen atom in a molecule with a silyl group, typically a trimethylsilyl (-Si(CH₃)₃) group.[5] BSTFA is a potent donor of TMS groups, readily reacting with a wide array of polar functional groups.

The general order of reactivity for functional groups with silylating agents is: alcohols > phenols > carboxylic acids > amines > amides .[1] Steric hindrance also plays a crucial role, with primary functional groups reacting more readily than secondary, and secondary more readily than tertiary.[1]

The reaction with a hydroxyl group proceeds as follows:

ROH + CF₃C(OSiMe₃)NSiMe₃ → ROSiMe₃ + CF₃C(O)NHSiMe₃[3]

The byproducts of this reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile, ensuring they do not interfere with the chromatographic analysis of the derivatized analyte.[1]

To enhance the derivatization of sterically hindered or less reactive compounds, a catalyst such as trimethylchlorosilane (TMCS) is often added to BSTFA.[6][7] While the exact mechanism of catalysis is not fully understood, it is believed that TMCS enhances the silyl donor strength of BSTFA, potentially through the formation of a reactive intermediate.[6]

Caption: General workflow of the silylation reaction with BSTFA.

Practical Applications in Research and Development

BSTFA's broad reactivity makes it an invaluable tool in numerous analytical applications, particularly in the pharmaceutical and biomedical fields. It is extensively used for the derivatization of:

-

Steroids and Hormones: Enhancing the volatility of these complex molecules for GC-MS analysis in clinical and forensic toxicology.[1][2]

-

Cannabinoids: Facilitating the sensitive detection and quantification of cannabinoids in biological matrices.

-

Fatty Acids and Lipids: Improving the chromatographic separation of fatty acid methyl esters (FAMEs) and other lipid species.

-

Amino Acids: Enabling the analysis of these fundamental biological building blocks.[1]

-

Pharmaceuticals and Drugs of Abuse: Derivatizing a wide range of drug compounds for screening and confirmation assays.[4]

The choice to use BSTFA is often driven by the need for a robust and reliable derivatization that yields clean chromatograms with sharp, symmetrical peaks, thereby improving both qualitative identification and quantitative accuracy.[2]

Experimental Protocol: A Step-by-Step Guide to BSTFA Derivatization

The following protocol provides a general framework for BSTFA derivatization. It is crucial to note that optimal conditions (e.g., temperature, time, solvent) may vary depending on the specific analyte and should be empirically determined.

Materials:

-

BSTFA (with or without 1% TMCS)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)

-

Reaction vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Gas chromatograph with a suitable detector (e.g., FID, MS)

Procedure:

-

Sample Preparation:

-

Ensure the sample is free of water, as moisture will readily hydrolyze BSTFA and the resulting TMS derivatives.[6] If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen before proceeding.[6]

-

Accurately weigh or pipette 1-10 mg of the sample into a reaction vial.[1]

-

-

Reagent Addition:

-

Add an appropriate volume of anhydrous solvent to dissolve the sample, if necessary. BSTFA itself can also act as a solvent.[1]

-

Add an excess of BSTFA. A general guideline is a 2:1 molar ratio of BSTFA to active hydrogens in the sample.[6] For a typical sample of less than 100 µg, 25-100 µL of BSTFA is often sufficient.

-

For less reactive compounds, use BSTFA with 1% TMCS or add a catalyst like anhydrous pyridine.[6]

-

-

Reaction:

-

Securely cap the vial and vortex briefly to ensure thorough mixing.

-

Heat the reaction mixture. Typical conditions range from 60°C to 75°C for 15 to 30 minutes. Avoid temperatures above 75°C as decomposition of the reagent can occur.[6] For some analytes, derivatization may be complete at room temperature.[6]

-

-

Analysis:

-

Cool the vial to room temperature.

-

The derivatized sample is now ready for injection into the GC or GC-MS system.

-

Caption: A typical experimental workflow for BSTFA derivatization.

Safety and Handling: A Prudent Approach

BSTFA is a flammable and moisture-sensitive liquid that can cause irritation to the eyes, skin, and respiratory system.[1] Therefore, it is imperative to handle it with appropriate personal protective equipment in a well-ventilated area, such as a fume hood.[1]

Storage:

-

Store BSTFA in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen), in a cool, dry, and well-ventilated area away from sources of ignition.[1][8]

-

Due to its moisture sensitivity, it is advisable to use a dry syringe to withdraw the reagent from the vial.[9]

Conclusion: Empowering Your Analytical Endeavors

N,O-Bis(trimethylsilyl)trifluoroacetamide is a powerful and versatile silylating agent that has become an indispensable tool in modern analytical laboratories. Its ability to efficiently derivatize a wide range of polar compounds, coupled with the volatility of its byproducts, makes it an ideal choice for enhancing the GC and GC-MS analysis of challenging analytes. By understanding its chemical properties, the mechanism of silylation, and adhering to best practices in its application and handling, researchers and scientists can unlock the full potential of this remarkable reagent to achieve accurate and reproducible results in their analytical endeavors.

References

-

Grokipedia. (n.d.). BSTFA. [Link]

-

Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. [Link]

-

Wikipedia. (2023, October 27). N,O-Bis(trimethylsilyl)trifluoroacetamide. [Link]

-

Chromatography Forum. (2010, March 23). Will excess BSTFA in GCMS cause problems?. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Gas Chromatography with BSTFA Derivatization. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. BSTFA - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

The Definitive Guide to Silylation with BSTFA: Mechanism and Methodology

This in-depth technical guide provides a comprehensive exploration of the silylation process using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a cornerstone derivatization technique for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of protocols to deliver a nuanced understanding of the underlying chemical mechanisms, empowering users to optimize their analytical workflows, troubleshoot challenges, and ensure the scientific integrity of their results.

The Imperative of Silylation in Modern Analytics

In the realm of gas chromatography (GC) and mass spectrometry (MS), the volatility and thermal stability of an analyte are paramount. Many compounds of interest in pharmaceutical research and development, including alcohols, phenols, carboxylic acids, and amines, possess active hydrogen atoms that render them non-volatile and prone to thermal degradation. Silylation addresses this challenge by replacing these active hydrogens with a trimethylsilyl (TMS) group.[1][2] This derivatization process effectively masks the polar functional groups, leading to several analytical advantages:

-

Increased Volatility: The replacement of polar -OH, -NH, and -SH groups with nonpolar TMS groups reduces intermolecular hydrogen bonding, thereby increasing the compound's vapor pressure and allowing it to be readily analyzed by GC.[1][2]

-

Enhanced Thermal Stability: TMS derivatives are generally more resistant to thermal degradation at the high temperatures often employed in GC inlets and columns.[1][2]

-

Improved Chromatographic Performance: Silylation often leads to sharper, more symmetrical peaks and reduced tailing, resulting in better resolution and more accurate quantification.

-

Characteristic Mass Spectra: The presence of the TMS group can lead to predictable fragmentation patterns in mass spectrometry, aiding in structural elucidation.

BSTFA: The Reagent of Choice

Among the various silylating agents available, BSTFA has emerged as a preferred choice for a multitude of applications.[1][3] Its popularity stems from several key characteristics:

-

High Reactivity: BSTFA is a powerful silyl donor, reacting readily with a wide range of functional groups.[1]

-

Volatile Byproducts: The byproducts of the silylation reaction with BSTFA, N-trimethylsilyl-trifluoroacetamide (MSTFA) and trifluoroacetamide, are highly volatile.[1][4] This is a significant advantage as it minimizes interference with the analyte peaks in the chromatogram.[1][4][5]

-

Favorable Solubility: BSTFA is soluble in a wide array of common organic solvents and can, in some cases, act as its own solvent.[1]

The Core Mechanism of BSTFA Silylation

The fundamental reaction of silylation with BSTFA involves the transfer of a trimethylsilyl group from the reagent to the analyte. The driving force for this reaction is the formation of a more stable amide byproduct.

The general reaction can be depicted as follows:

R-XH + CF₃CON(Si(CH₃)₃)₂ → R-X-Si(CH₃)₃ + CF₃CONH(Si(CH₃)₃)

Where R-XH represents the analyte with an active hydrogen (e.g., an alcohol, R-OH).

A Step-by-Step Mechanistic View

The silylation process is believed to proceed through a concerted or near-concerted transition state. The following diagram illustrates the proposed mechanism for the silylation of an alcohol (R-OH) with BSTFA.

Figure 1: Proposed concerted mechanism for the silylation of an alcohol with BSTFA.

In this mechanism, the lone pair of electrons on the oxygen atom of the analyte's hydroxyl group initiates a nucleophilic attack on one of the silicon atoms of BSTFA. Simultaneously, the nitrogen atom in BSTFA assists in the removal of the proton from the hydroxyl group, leading to the formation of the silylated analyte and the N-trimethylsilyl-trifluoroacetamide (MSTFA) byproduct.

The Synergistic Role of TMCS as a Catalyst

For sterically hindered or less reactive compounds, the silylation reaction with BSTFA alone may be slow or incomplete.[1] In such cases, the addition of a catalyst, most commonly trimethylchlorosilane (TMCS), is employed to enhance the reaction rate and yield.[1][4] While the exact mechanism of TMCS catalysis is not fully elucidated, it is believed to increase the silylating power of BSTFA.[4]

One proposed mechanism involves an equilibrium reaction between BSTFA and TMCS to form a more potent silylating agent. The presence of TMCS can also help to neutralize any acidic byproducts that might form, thereby stabilizing the reaction environment.[6]

Figure 2: Proposed role of TMCS in enhancing silylation efficiency.

Practical Considerations and Experimental Protocol

The success of a silylation reaction is contingent upon careful attention to experimental parameters. The following section provides a robust, field-tested protocol and discusses the critical variables that influence the outcome.

Essential Precautions

BSTFA and its derivatives are extremely sensitive to moisture.[1][4] All glassware and solvents must be scrupulously dried to prevent hydrolysis of the reagent and the silylated products. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

A Validated Experimental Workflow

The following protocol provides a general guideline for the silylation of a standard sample. It is imperative to note that optimal conditions may vary depending on the specific analyte.

Figure 3: A typical workflow for BSTFA silylation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-10 mg of the sample into a clean, dry reaction vial.[1] If the sample is in an aqueous solution, it must be evaporated to complete dryness prior to the addition of the silylating reagent.[1]

-

Solvent Selection (if necessary): While BSTFA can act as its own solvent, for some samples, the use of a co-solvent is beneficial.[1] Pyridine is a common choice as it can also act as an acid scavenger.[4] Other suitable solvents include acetonitrile, and dimethylformamide (DMF).[4][7] The choice of solvent can significantly impact the reaction rate.[8][9]

-

Reagent Addition: Add an excess of the silylating reagent to the sample. A molar ratio of at least 2:1 of BSTFA to active hydrogen is generally recommended.[1][4] For compounds that are difficult to derivatize, a mixture of BSTFA with 1% to 10% TMCS is often used.[1][4]

-

Reaction Conditions: The reaction is typically carried out by heating the mixture. Reaction times and temperatures can vary widely depending on the analyte's reactivity and steric hindrance. Many compounds are derivatized almost instantaneously at room temperature, while others may require heating at 60-80°C for 20-30 minutes or even longer.[1][10] It is advisable to perform a time-course study to determine the optimal reaction time for a new analyte.

-

Analysis: Once the reaction is complete, an aliquot of the reaction mixture can be directly injected into the GC-MS system.

Factors Influencing Silylation Efficiency

To achieve complete and reproducible derivatization, it is crucial to understand and control the factors that influence the reaction.

| Parameter | Influence on Silylation | Typical Range/Conditions | Causality and Field-Proven Insights |

| Temperature | Reaction rate generally increases with temperature. | Room Temperature to 100°C[11] | Higher temperatures provide the necessary activation energy for the reaction to proceed, especially for sterically hindered functional groups. However, excessive heat can lead to degradation of the analyte or reagent.[4] |

| Reaction Time | Sufficient time is required for the reaction to reach completion. | A few minutes to several hours[1] | Incomplete reactions will result in multiple peaks for the same analyte (partially and fully silylated forms), leading to inaccurate quantification. A time-course study is the most reliable way to determine the optimal reaction time. |

| Reagent Ratio | An excess of the silylating reagent is necessary to drive the reaction to completion. | Molar ratio of BSTFA to active hydrogen ≥ 2:1[1][4] | Le Chatelier's principle dictates that an excess of reactant will shift the equilibrium towards the products, ensuring complete derivatization. |

| Catalyst (TMCS) | Increases the reactivity of the silylating agent. | 1% to 10% TMCS in BSTFA[1][4] | TMCS is particularly effective for silylating hindered hydroxyls, amides, and secondary amines that are unreactive towards BSTFA alone.[4] |

| Solvent | Can influence the reaction rate and solubility of the analyte. | Pyridine, Acetonitrile, DMF[4] | The polarity of the solvent can affect the transition state of the reaction. Pyridine is often favored as it also acts as an HCl scavenger when using TMCS.[4] |

Troubleshooting and Artifacts

Even with a well-defined protocol, challenges can arise. Incomplete derivatization is a common issue, often resolved by optimizing the reaction conditions as described above.[3] Another potential pitfall is the formation of artifacts, which are unexpected byproducts that can complicate the analysis.[3] These can arise from reactions with residual solvents, contaminants, or from side reactions of the silylating reagent itself.[3] Careful sample preparation and the use of high-purity reagents are essential to minimize artifact formation.

Conclusion

Silylation with BSTFA is a powerful and versatile technique that is indispensable in modern analytical chemistry. A thorough understanding of the underlying reaction mechanism, the role of catalysts, and the influence of key experimental parameters is crucial for achieving reliable and reproducible results. By adhering to the principles of scientific integrity and employing a systematic approach to methods development, researchers can harness the full potential of this derivatization strategy to advance their scientific endeavors.

References

-

Gómez-Pérez, M. J., et al. (2023). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 28(24), 8031. [Link]

-

Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 1358, 258-271. [Link]

-

Zhu, K., et al. (2017). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive. Journal of Chromatography A, 1491, 137-143. [Link]

-

Zhou, T., et al. (2007). Formation of multiple trimethylsilyl derivatives in the derivatization of 17α-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. Journal of Chromatography A, 1156(1-2), 333-339. [Link]

-

Nowak, D., et al. (2022). Chemical Characterization of Extracts Derived from Apple, Sour Cherry, and Sweet Cherry Seed Oils. Molecules, 27(19), 6298. [Link]

-

Lee, J., et al. (2005). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Bulletin of the Korean Chemical Society, 26(11), 1835-1840. [Link]

-

ResearchGate. (2015). Why can't I get linearity with silylation of hydroxy acids with BSTFA?. [Link]

-

Regis Technologies. (n.d.). Silylation Reagents. [Link]

-

ResearchGate. (n.d.). Time dependence of silylation reactions of various phenolate analytes.... [Link]

-

Grokipedia. (n.d.). BSTFA. [Link]

-

AZEP, Inc. (n.d.). Understanding BSTFA with TMCS: Enhanced Silylation for Challenging Analytes. [Link]

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. Silylation Reagents - Regis Technologies [registech.com]

- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. grokipedia.com [grokipedia.com]

The Definitive Guide to N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Properties, Mechanisms, and Applications in Analytical Derivatization

Abstract

N,O-Bis(trimethylsilyl)trifluoroacetamide, universally known by its acronym BSTFA, stands as a cornerstone reagent in the field of analytical chemistry, particularly for sample derivatization prior to gas chromatography-mass spectrometry (GC-MS). Its efficacy in converting polar, non-volatile analytes into their thermally stable and volatile trimethylsilyl (TMS) derivatives is unparalleled. This guide provides an in-depth exploration of the fundamental physical and chemical properties of BSTFA. It delves into the causality behind its powerful silylating capabilities, detailing reaction mechanisms, the strategic use of catalysts, and the practical considerations necessary for achieving robust and reproducible analytical results. This document is intended for researchers, analytical scientists, and drug development professionals who seek to master the application of BSTFA for sensitive and accurate molecular analysis.

Introduction: The Quintessential Silylating Agent

In the landscape of analytical derivatization, silylation is the most widely employed technique to enhance the amenability of polar compounds for GC analysis.[1] By replacing active hydrogen atoms on functional groups such as hydroxyls, carboxyls, amines, and thiols with a trimethylsilyl (–Si(CH₃)₃) group, BSTFA dramatically reduces analyte polarity and intermolecular hydrogen bonding. This transformation results in derivatives that are significantly more volatile and thermally stable than their parent compounds, a critical prerequisite for successful GC separation and detection.[1]

BSTFA distinguishes itself from other silylating agents, such as N,O-Bis(trimethylsilyl)acetamide (BSA), through several key advantages. The byproducts of the BSTFA reaction—N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide—are exceptionally volatile, typically eluting with the solvent front in a chromatogram.[2] This characteristic minimizes the potential for chromatographic interference, especially with early-eluting analytes of interest. Furthermore, the fluorine content in BSTFA leads to the formation of volatile silicon trifluoride during combustion in a flame ionization detector (FID), which helps to reduce detector fouling.[3]

Core Physical and Chemical Properties

A thorough understanding of BSTFA's fundamental properties is essential for its safe handling, storage, and effective application. As a colorless to light yellow liquid, it is characterized by its high reactivity and sensitivity to moisture.[4]

| Property | Value | Source(s) |

| Chemical Name | N,O-Bis(trimethylsilyl)trifluoroacetamide | [4] |

| CAS Number | 25561-30-2 | [4] |

| Molecular Formula | C₈H₁₈F₃NOSi₂ | [4] |

| Molecular Weight | 257.40 g/mol | [4] |

| Appearance | Colorless to very light yellow liquid | [3] |

| Density | 0.969 g/mL | [3] |

| Boiling Point | 45-55 °C at 14 mmHg | [4] |

| Refractive Index (n²⁰/D) | 1.384 | [3] |

| Flash Point | 23 °C (75 °F) | [3] |

| Moisture Sensitivity | Extremely sensitive to moisture and alcohols | [3][4] |

Handling and Storage: BSTFA is a flammable and moisture-sensitive liquid that can cause irritation to the eyes, skin, and respiratory system.[3] It must be handled under anhydrous conditions, preferably in a dry, well-ventilated area or fume hood, away from ignition sources. Storage should be in a tightly sealed amber vial or ampule, under an inert atmosphere (e.g., nitrogen), at room temperature.[3] Due to its corrosive nature towards metal, care must be taken when using standard syringes; thorough and immediate cleaning with methanol and a suitable solvent like DCM is critical to prevent plunger seizure.[2]

The Silylation Reaction: Mechanism and Kinetics

The efficacy of BSTFA lies in its ability to act as a potent trimethylsilyl group donor. The derivatization reaction is fundamentally a nucleophilic substitution at the silicon atom.

The General Mechanism

The reaction proceeds via a bimolecular transition state (an Sₙ2-type reaction at the silicon center).[1] The active hydrogen-bearing group of the analyte (e.g., R-OH) acts as a nucleophile, attacking one of the silicon atoms of the BSTFA molecule. Concurrently, the bond between the silicon and the nitrogen atom of the acetamide backbone begins to break.

The reaction's success hinges on the leaving group's ability to stabilize a negative charge and its basicity relative to the incoming nucleophile.[1] For the reaction to proceed to completion, the basicity of the leaving group must be greater than that of the derivatized functional group.[1] The trifluoroacetamide leaving group is an excellent choice due to its stability and low basicity.

Caption: General Silylation Mechanism with BSTFA.

Reactivity and Substrate Scope

The rate of silylation is highly dependent on the acidity of the proton being replaced and the steric hindrance around the reaction site. The general order of reactivity for various functional groups is:

Alcohols > Phenols > Carboxylic Acids > Amines > Amides [4]

Within these classes, reactivity is further influenced by structure:

While unhindered primary alcohols can be derivatized almost instantaneously at room temperature, more sterically hindered groups (like tertiary alcohols) or less reactive functional groups (like amides) often require heating and/or the use of a catalyst to drive the reaction to completion.[3]

Optimizing Derivatization: Catalysts and Solvents

For challenging substrates, the derivatizing power of BSTFA can be significantly enhanced. This is a critical aspect of method development for ensuring complete derivatization and accurate quantification.

The Role of Catalysts: TMCS

For moderately hindered or slowly reacting compounds, the addition of a catalyst is standard practice.[3] The most common catalyst is trimethylchlorosilane (TMCS), typically added at 1-10% (v/v). While the exact mechanism is not fully elucidated, TMCS is a more powerful silyl donor than BSTFA and is believed to function in one of two ways:

-

In-situ HCl Generation: TMCS reacts rapidly with any trace moisture present in the sample or solvent to generate minute quantities of HCl, which then acts as an acid catalyst for the main silylation reaction.

-

Intermediate Formation: TMCS may react first with the analyte, forming a transient, highly reactive intermediate that is then more readily silylated by the bulk BSTFA reagent.

Other catalysts that can be employed include pyridine, trifluoroacetic acid, and potassium acetate, among others.[3] Pyridine is particularly effective, often used as a solvent, as it acts as both a base catalyst and an HCl scavenger, driving the reaction equilibrium forward.[2]

Caption: Catalytic role of TMCS in BSTFA derivatization.

Solvent Selection

BSTFA has excellent solvent properties and can often be used neat (without additional solvent), which is advantageous for avoiding dilution and large solvent peaks in the chromatogram.[3][5] When a solvent is required, for example, to dissolve a solid sample, it must be aprotic and anhydrous. Protic solvents like methanol or ethanol will react with BSTFA and consume the reagent.[2]

Commonly used solvents include:

-

Pyridine: Often the solvent of choice as it also serves as a catalyst.[2]

-

Acetonitrile: A polar aprotic solvent suitable for many applications, particularly for amino acids.[6]

-

Acetone: Has been shown to dramatically accelerate silylation rates for phenols, with reactions completing in seconds at room temperature.[7]

-

N,N-Dimethylformamide (DMF): A powerful solvent, but caution is advised as it can lead to the formation of artifacts with certain analytes like secondary amines.[6]

Practical Application: Experimental Protocols

The following protocols are provided as validated starting points. Optimization of time, temperature, and reagent ratios is often necessary for specific analytes and matrices.

General Protocol for Alcohols, Phenols, and Carboxylic Acids

-

Sample Preparation: Accurately weigh 1-10 mg of the sample into a 2-5 mL reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.[3]

-

Reagent Addition: Add an excess of the silylating reagent. A molar ratio of at least 2:1 of BSTFA to active hydrogens is recommended.[4]

-

For readily derivatized compounds: Add 100 µL of BSTFA.

-

For hindered or less reactive compounds: Add 100 µL of BSTFA containing 1% TMCS. A solvent such as pyridine or acetonitrile (100-200 µL) may be added to ensure solubility.

-

-

Reaction: Cap the vial tightly. Many compounds will derivatize completely within minutes at room temperature. For others, heat the vial at 60-80°C for 20-60 minutes.[8]

-

Analysis: Cool the vial to room temperature before opening. The sample is now ready for direct injection into the GC-MS.

Protocol for Steroid Derivatization

This two-step protocol is often required for steroids containing both hydroxyl and keto groups.

-

Methoximation (for keto groups): To a dried sample (approx. 0.1 mg), add 100 µL of a pyridine solution containing methoxyamine hydrochloride. Heat at 60°C for 15 minutes.[9]

-

Silylation: Remove the pyridine under a stream of nitrogen. Add 100 µL of a BSTFA:TMCS (5:1, v/v) mixture.[9]

-

Reaction: Cap the vial and heat at 60°C for 2 hours to ensure complete trimethylsilylation of all hydroxyl groups.[9]

-

Analysis: Cool the sample and inject it into the GC-MS.

Protocol for Cannabinoid Derivatization (including acidic forms)

This protocol prevents the in-injector decarboxylation of acidic cannabinoids like THCA, allowing for their accurate quantification.

-

Sample Preparation: Transfer the extracted and dried sample residue into a reaction vial.

-

Reagent Addition: Add 50 µL of BSTFA with 1% TMCS to 50 µL of the sample extract (dissolved in an aprotic solvent).[10]

-

Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.[10] This ensures the complete derivatization of both neutral (e.g., THC, CBD) and acidic (e.g., THCA, CBDA) cannabinoids.

-

Analysis: Cool the vial to room temperature and analyze by GC-MS.

Troubleshooting and Scientific Integrity

A self-validating protocol anticipates and mitigates potential issues. In derivatization, the primary challenges are incomplete reactions and the formation of analytical artifacts.

Common Artifacts and Side Reactions

Artifacts can arise from the analyte, the reagent, or the solvent, leading to confusing chromatograms and inaccurate quantification.[1]

-

Incomplete Derivatization: Results in multiple peaks for a single analyte (e.g., mono- and di-silylated forms). This is often due to insufficient reagent, time, temperature, or the presence of moisture.

-

Aldehyde/Ketone Artifacts: Aldehydes can react with the gem-diol (hydrate) form in the presence of BSTFA to form stable bis(trimethylsiloxy)acetal artifacts.[1]

-

Solvent-Induced Artifacts: As mentioned, using DMF as a solvent with secondary amines can form N-(aminomethylene)-2,2,2-trifluoroacetamides instead of the expected TMS-derivatives.[6]

Troubleshooting Guide

| Symptom | Possible Cause(s) | Recommended Solution(s) |

| No or Low Product Peaks | 1. Presence of moisture/protic solvents. 2. Reagent has degraded due to improper storage. 3. Insufficient reaction time/temperature. | 1. Ensure sample is completely dry. Use fresh, anhydrous solvents. 2. Use a fresh vial/ampule of BSTFA. 3. Increase reaction temperature and/or time. Add a catalyst (TMCS or pyridine). |

| Multiple Peaks for One Analyte | 1. Incomplete derivatization (steric hindrance). 2. Formation of reaction artifacts. | 1. Increase reagent excess, add TMCS, and increase reaction time/temperature. 2. Confirm artifact identity via MS. Change solvent (e.g., avoid DMF for amines) or derivatization reagent. |

| Ghost Peaks in Blank Runs | 1. Syringe/autosampler contamination. 2. Septum bleed or inlet contamination. | 1. Thoroughly clean syringe with methanol then DCM after BSTFA use.[2] 2. Bake out the inlet and column. Use a high-quality, low-bleed septum. |

| Peak Tailing (especially polar analytes) | 1. Incomplete derivatization. 2. Active sites in the GC inlet or column. | 1. Re-optimize derivatization conditions (see above). 2. Use a deactivated inlet liner. Condition the column by injecting BSTFA.[11] |

Comparative Analysis of Silylating Agents

Choosing the right reagent is a critical experimental decision. BSTFA is a powerful, general-purpose reagent, but other agents offer unique advantages for specific applications.

| Reagent | Silylating Strength | Byproducts | Key Advantages | Key Disadvantages |

| BSTFA | Strong | Volatile (Trifluoroacetamide derivatives) | Highly volatile byproducts, less detector fouling, can act as a solvent.[3] | More expensive than BSA. |

| BSA | Strong | Non-volatile (Acetamide) | High reactivity, widely applicable. | Byproduct can interfere with early eluting peaks.[3] |

| MSTFA | Strongest TMS Donor | Most Volatile (N-methyl-trifluoroacetamide) | Byproducts are the most volatile, excellent for trace analysis.[5] | Higher cost. |

| MTBSTFA | Moderate | Volatile | Forms TBDMS derivatives which are ~10,000x more stable to hydrolysis than TMS derivatives.[4] | Larger silyl group can be sterically hindered; may not react with all sites.[2] |

| TMCS | Weak (used as catalyst) | HCl | Primarily used as a catalyst to enhance other reagents.[4] | Highly corrosive and moisture-sensitive. |

| TMSI | Strong | Imidazole | Very strong donor, derivatizes hindered hydroxyls and carbohydrates effectively.[6] | Will not derivatize amines. |

Conclusion

N,O-Bis(trimethylsilyl)trifluoroacetamide is an indispensable tool for the modern analytical laboratory. Its potent silylating power, combined with the advantageous volatility of its byproducts, makes it a superior choice for a vast range of GC-MS applications, from metabolomics and clinical analysis to forensic toxicology and environmental screening. Mastery of its application is not merely procedural; it requires a deep understanding of its chemical nature, the kinetics of its reactions, and the subtle interplay of catalysts and solvents. By leveraging the principles and protocols outlined in this guide, researchers can develop robust, self-validating methods that unlock the full potential of their analytes, leading to data of the highest accuracy and integrity.

References

-

Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. InTech. Available at: [Link]

- Simchen, G., & Heberle, J. (1995).

-

Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473–1482. Available at: [Link]

-

Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Available at: [Link]

-

Huestis, M. A., & Smith, M. L. (2013). Simultaneous quantification of cannabinoids and metabolites in oral fluid by two-dimensional gas chromatography mass spectrometry. Journal of Chromatography A, 1287, 134-141. Available at: [Link]

-

Regis Technologies. (n.d.). GC Derivatization. Available at: [Link]

-

Chromatography Forum. (2014). Why do my silylations always fail?. Available at: [Link]

- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 245-252.

-

Loyola eCommons. (2024). A Study of Psychoactive Cannabis Components via Derivatization and Analysis by GC-EI-MS. Available at: [Link]

-

Mandrioli, R., et al. (2022). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. Molecules, 27(9), 2954. Available at: [Link]

-

Restek Corporation. (2020). Quantitation of Cannabinoids by Derivatization GC/MS. Available at: [Link]

-

Lee, J., & Lee, S. (2013). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of the Korean Chemical Society, 57(5), 633-638. Available at: [Link]

-

Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Available at: [Link]

- Lee, J., & Lee, S. (2004). A fast silyl derivatization technique for simultaneous GC/MS analysis of alkylphenols, chlorophenols, and bisphenol A. Bulletin of the Korean Chemical Society, 25(10), 1565-1570.

-

Agilent Technologies. (2020). Quantitation of Cannabinoids by Derivatization GC/MS. Available at: [Link]

- Supelco. (n.d.).

- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.

- Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. gcms.cz [gcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. agilent.com [agilent.com]

- 11. agilent.com [agilent.com]

The Quintessential Guide to BSTFA: A Senior Application Scientist's Perspective on Silylation for Advanced Analytical Chemistry

Introduction: Beyond the Basics of Derivatization

In the realm of analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), the derivatization of analytes is not merely a preparatory step but a critical determinant of analytical success. Among the arsenal of derivatizing agents, N,O-Bis(trimethylsilyl)trifluoroacetamide, universally known by its acronym BSTFA, stands out as a powerful and versatile reagent. This guide provides an in-depth exploration of BSTFA, moving beyond a superficial overview to offer a nuanced understanding of its chemical properties, reaction mechanisms, and practical applications in research and drug development. As senior application scientists, we recognize that true expertise lies not in just following a protocol, but in comprehending the underlying principles to troubleshoot, optimize, and innovate.

Core Properties of BSTFA: A Quantitative Overview

A thorough understanding of the physicochemical properties of BSTFA is fundamental to its effective application. This colorless liquid is highly sensitive to moisture and alcohols, a characteristic that dictates stringent handling conditions to prevent its degradation and ensure reproducible results.[1]

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₈F₃NOSi₂ | [1][2][3] |

| Molecular Weight | 257.40 g/mol | [1][2][4] |

| CAS Number | 25561-30-2 | [1][3] |

| Appearance | Colorless liquid | [1] |

| Density | 0.969 g/mL at 25 °C | [2] |

| Boiling Point | 45-55 °C at 14 mmHg | [1][2] |

| Refractive Index | n20/D 1.384 | [2] |

The Silylation Reaction: Mechanism and Rationale

Silylation is the process of replacing an active hydrogen atom in a molecule with a trimethylsilyl (TMS) group.[5] This derivatization is essential for the GC-MS analysis of polar compounds that are otherwise non-volatile or thermally labile. The primary function of BSTFA is to convert polar functional groups such as hydroxyls (-OH), carboxylic acids (-COOH), amines (-NH₂), and thiols (-SH) into their more volatile and thermally stable TMS ethers, esters, and amines.[2][3]

The reaction with a generic alcohol (R-OH) proceeds as follows:

ROH + CF₃C(OSiMe₃)NSiMe₃ → ROSiMe₃ + CF₃C(O)NHSiMe₃[1]

The driving force behind this reaction is the formation of a stable TMS derivative and the neutral byproduct, N-(trimethylsilyl)trifluoroacetamide. The reaction is generally considered a nucleophilic attack of the heteroatom (e.g., oxygen in a hydroxyl group) on the silicon atom of the TMS group in BSTFA.[5]

The Role of Catalysts: Enhancing Reaction Kinetics

For sterically hindered or less reactive functional groups, the silylation reaction with BSTFA alone may be slow or incomplete. In such cases, a catalyst is often employed to enhance the reaction rate. Trimethylchlorosilane (TMCS) is a common catalyst used in conjunction with BSTFA, typically at a concentration of 1%.[2][4] The TMCS acts as a more potent silylating agent, accelerating the reaction and ensuring complete derivatization.[6] The choice to include a catalyst is a critical experimental decision based on the nature of the analyte.

Experimental Workflow: A Self-Validating Protocol for GC-MS Analysis

The following protocol for the derivatization of a generic analyte provides a robust framework for reproducible results. The inclusion of a reagent blank is a crucial self-validating step to identify any potential contamination or artifacts introduced during sample preparation.

Step-by-Step Derivatization Protocol

-

Sample Preparation: Accurately weigh 1-10 mg of the analyte into a clean, dry 5 mL reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before proceeding.[5][6] The presence of water will consume the BSTFA reagent and lead to incomplete derivatization.[6][7]

-

Reagent Addition: Add a suitable solvent if necessary (e.g., pyridine, acetonitrile, or ethyl acetate). To the sample, add an excess of BSTFA (with or without 1% TMCS, depending on the analyte's reactivity). A molar ratio of at least 2:1 of BSTFA to active hydrogens in the analyte is recommended to drive the reaction to completion.[5]

-

Reaction Incubation: Securely cap the vial and vortex for 30 seconds to ensure thorough mixing.[8] Incubate the reaction mixture at a temperature between room temperature and 100 °C for 20-30 minutes.[2] The optimal temperature and time will vary depending on the specific analyte and should be determined empirically.

-

Sample Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.[8]

Visualizing the Workflow

Caption: A generalized workflow for analyte derivatization using BSTFA prior to GC-MS analysis.

Byproducts and Potential Interferences: A Practical Consideration

A key advantage of BSTFA over other silylating agents like BSA (N,O-Bis(trimethylsilyl)acetamide) is the volatility of its byproducts.[6] The primary byproducts of the BSTFA silylation reaction are N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide.[5] These compounds, along with any unreacted BSTFA, are generally more volatile than the derivatized analyte and often elute with the solvent front in the chromatogram, minimizing interference with the peaks of interest.[5][6]

However, in trace analysis where large volume injections are necessary, the excess BSTFA and its byproducts can still cause chromatographic interference.[9] In such cases, a post-derivatization workup, such as a base treatment followed by liquid-liquid extraction, can be employed to remove these interfering compounds.[9]

Reaction Byproducts and Their Properties

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Volatility |

| N-(trimethylsilyl)trifluoroacetamide | C₅H₁₀F₃NOSi | 185.22 | High |

| Trifluoroacetamide | C₂H₂F₃NO | 113.04 | High |

| Hexamethyldisiloxane (from hydrolysis) | C₆H₁₈OSi₂ | 162.38 | High |

Applications in Drug Development and Forensic Analysis

The robust and efficient derivatization provided by BSTFA makes it an invaluable tool in various scientific disciplines. In drug development, it is used for the quantitative analysis of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices.[10] Its ability to derivatize a wide range of functional groups makes it suitable for the analysis of diverse drug classes, including amphetamines, barbiturates, and cannabinoids.[10]

In forensic toxicology, BSTFA is widely employed for the detection and quantification of drugs of abuse and their metabolites in forensic samples.[11] Recent studies have focused on optimizing silylation conditions for the analysis of benzodiazepines, highlighting the importance of factors such as reagent concentration and solvent volume for achieving high derivatization efficiency.[11][12]

Visualizing the Silylation Mechanism

Caption: A simplified representation of the silylation reaction of an alcohol with BSTFA.

Conclusion: A Commitment to Scientific Integrity

This guide has provided a comprehensive overview of the molecular weight, formula, and, more importantly, the practical application of BSTFA in a scientific context. By understanding the "why" behind the "how," researchers and drug development professionals can leverage the full potential of this powerful silylating agent. The protocols and insights presented herein are designed to be self-validating, promoting a culture of scientific rigor and reproducibility. As the landscape of analytical chemistry continues to evolve, a deep, mechanistic understanding of our tools will remain the cornerstone of innovation and discovery.

References

-

Wikipedia. BSTFA. [Link]

-

Grokipedia. BSTFA. [Link]

-

HiMedia Laboratories. N,O-Bis(trimethylsilyl)trifluoroacetamide. [Link]

-

Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. American Laboratory, 46(4), 16-21. [Link]

-

G. Ossato, et al. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 29(1), 123. [Link]

-

Wang, J., & Day, S. (2007). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive. Journal of Chromatography A, 1163(1-2), 275-281. [Link]

-

ResearchGate. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]

-

ResearchGate. Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. [Link]

Sources

- 1. BSTFA - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. N,O-Bis(trimethylsilyl)trifluoroacetamide [himedialabs.com]

- 4. covachem.com [covachem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Profile of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Abstract

N,O-Bis(trimethylsilyl)trifluoroacetamide, commonly known as BSTFA, is a powerful and widely utilized silylating agent in analytical chemistry. Its primary function is to derivatize polar molecules containing active hydrogens, such as those found in alcohols, phenols, carboxylic acids, and amines, rendering them more volatile and thermally stable for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis.[1] This guide provides a comprehensive overview of the key spectroscopic data for BSTFA, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering researchers and drug development professionals a detailed reference for the characterization and application of this essential reagent.

Introduction: The Role and Utility of BSTFA in Modern Analytics

In the realm of analytical science, particularly in fields such as metabolomics, environmental analysis, and pharmaceutical development, the ability to accurately detect and quantify a wide array of chemical compounds is paramount. Many biologically and environmentally significant molecules possess polar functional groups (-OH, -COOH, -NH2, -SH) that impart low volatility and thermal lability, making them unsuitable for direct analysis by GC-based methods. Silylation, the process of replacing an active hydrogen with a trimethylsilyl (TMS) group, is a cornerstone of sample derivatization designed to overcome these challenges.

BSTFA (C₈H₁₈F₃NOSi₂) has emerged as a reagent of choice for this purpose due to several advantageous properties.[2] It reacts rapidly and often quantitatively under mild conditions. Furthermore, BSTFA and its byproducts, N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes chromatographic interference and reduces contamination of the flame ionization detector (FID).[3] This guide delves into the fundamental spectroscopic characteristics of BSTFA itself, providing the foundational knowledge required for its effective use and for troubleshooting potential analytical issues.

Chemical and Physical Properties

A foundational understanding of BSTFA's properties is crucial for its proper handling and application. It is a colorless liquid that is highly sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₈F₃NOSi₂ | [1][2][4] |

| Molar Mass | 257.40 g/mol | [1][2][4] |

| Appearance | Colorless liquid | [2] |

| Density | ~0.97 g/mL at 25 °C | [1][2] |

| Boiling Point | 45-55 °C at 14 mmHg | [1][2] |

| Melting Point | -10 °C | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For BSTFA, a combination of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR provides a complete picture of its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of BSTFA is characterized by its simplicity, which is a direct consequence of the molecule's structure. It features a single, sharp resonance corresponding to the 18 equivalent protons of the two trimethylsilyl groups.

-

Experimental Protocol: A solution of BSTFA is typically prepared in a deuterated solvent, such as chloroform-d (CDCl₃), and analyzed using a standard NMR spectrometer.

-

Data Interpretation: The presence of a single peak indicates the chemical equivalence of all methyl protons.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~0.2-0.3 ppm | Singlet | 18H | Si(CH₃)₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of BSTFA.

-

Experimental Protocol: Similar to ¹H NMR, a concentrated solution in a deuterated solvent is used. Due to the lower natural abundance of ¹³C, a greater number of scans are typically required.

-

Data Interpretation: The spectrum will show distinct signals for the methyl carbons of the TMS groups, the trifluoromethyl carbon, and the imine carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

| Chemical Shift (δ) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ~1.0 ppm | Singlet | Si(CH₃)₃ | | ~116 ppm | Quartet (¹JCF) | CF₃ | | ~155 ppm | Quartet (²JCF) | C=N |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[5][6]

-

Experimental Protocol: ¹⁹F NMR can be performed on a neat sample or a solution in a suitable solvent. A fluorine-containing reference standard, such as trifluorotoluene, is often used.

-

Data Interpretation: The spectrum of BSTFA will show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is characteristic of a CF₃ group attached to a carbonyl-like carbon.[7]

| Chemical Shift (δ) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ~ -70 to -75 ppm | Singlet | CF₃ |

²⁹Si NMR Spectroscopy

²⁹Si NMR provides direct insight into the silicon environment within the molecule.

-

Experimental Protocol: Due to the low natural abundance and gyromagnetic ratio of the ²⁹Si nucleus, specialized techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or the use of relaxation agents may be employed to enhance signal intensity.[8]

-

Data Interpretation: The ²⁹Si NMR spectrum of BSTFA is expected to show two distinct signals corresponding to the silicon atoms of the N-trimethylsilyl and O-trimethylsilyl groups, reflecting their different chemical environments.

| Chemical Shift (δ) | Assignment |

| ~5-10 ppm | N-Si(CH₃)₃ |

| ~20-25 ppm | O-Si(CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of BSTFA displays characteristic absorption bands that correspond to the vibrations of its specific bonds.

-

Experimental Protocol: The IR spectrum can be obtained using a neat liquid sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Interpretation: Key absorption bands in the IR spectrum of BSTFA include:

-

C=N Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹.

-

Si-C Stretch: Characteristic absorptions around 1250 cm⁻¹ and 840 cm⁻¹.

-

C-F Stretch: Strong, broad absorptions in the region of 1100-1300 cm⁻¹.

-

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H Stretch (methyl) |

| ~1700 | Strong | C=N Stretch |

| ~1250 | Strong | Si-CH₃ Symmetric Deformation |

| ~1100-1300 | Strong, Broad | C-F Stretch |

| ~840 | Strong | Si-C Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For BSTFA, electron ionization (EI) is commonly used, leading to characteristic fragmentation patterns.[9]

-

Experimental Protocol: BSTFA is introduced into the mass spectrometer, typically via a GC inlet. The molecules are then ionized by a high-energy electron beam, causing fragmentation.

-

Data Interpretation: The mass spectrum of BSTFA will show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern is crucial for the identification of BSTFA and its derivatives in complex mixtures.[9]

Fragmentation Pathway

The fragmentation of BSTFA under EI conditions proceeds through several key pathways:

-

Loss of a Methyl Group: The most common initial fragmentation is the loss of a methyl radical (•CH₃) from one of the trimethylsilyl groups, resulting in a stable [M-15]⁺ ion.

-

Formation of the Trimethylsilyl Cation: Cleavage of the Si-N or Si-O bond can lead to the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73.

-

Rearrangement and Further Fragmentation: Other significant fragments arise from more complex rearrangements and subsequent fragmentation events.

| m/z | Proposed Fragment |

| 257 | [M]⁺ |

| 242 | [M - CH₃]⁺ |

| 147 | [M - Si(CH₃)₃ - F]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Silylation Reaction with BSTFA: A Mechanistic Overview

The efficacy of BSTFA as a silylating agent stems from its well-defined reaction mechanism. The process involves a nucleophilic attack of the active hydrogen-containing group of the analyte on one of the silicon atoms of BSTFA.

-

Mechanism: The reaction is believed to proceed through a bimolecular transition state. The lone pair of electrons on the heteroatom (e.g., oxygen in an alcohol) attacks the silicon atom, leading to the transfer of the trimethylsilyl group to the analyte and the formation of the volatile byproduct, N-(trimethylsilyl)trifluoroacetamide.

Caption: Generalized silylation reaction of an alcohol with BSTFA.

Practical Considerations and Experimental Protocols

General Derivatization Protocol